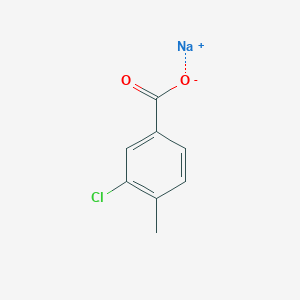

Sodium 3-chloro-4-methylbenzoate

Description

Contextualization within Halogenated Methylbenzoate Derivatives and their Significance

Halogenated methylbenzoate derivatives are a class of organic compounds characterized by a methyl benzoate (B1203000) core structure bearing one or more halogen atoms. The presence, type, and position of the halogen and methyl groups on the benzene (B151609) ring significantly influence the molecule's electronic properties, reactivity, and biological activity. These derivatives are recognized for their role in medicinal chemistry and materials science.

Research has shown that the introduction of halogenated benzoyl groups can enhance the biological activities of parent molecules. For instance, a study on altholactone, a compound with initial antifungal properties, demonstrated that esterification with halogenated benzoates, such as 3-bromo- (B131339) and 2,4-dichlorobenzoates, significantly improved its antifungal potency. nih.gov This suggests that the halogenated benzoate moiety is a key contributor to the observed bioactivity. Halogen atoms can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them a common feature in the design of new therapeutic agents. Furthermore, halogenated methylbenzoates serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. researchgate.net

Role of Substituted Benzoates as Versatile Synthetic Intermediates in Modern Chemistry

Substituted benzoates are foundational building blocks in organic synthesis. Their utility stems from the reactivity of the aromatic ring and the carboxylate group. The benzene ring can undergo further substitution reactions, while the carboxylate can be converted into a wide range of functional groups, including esters, amides, and acyl halides. This versatility makes them valuable precursors for a diverse array of target molecules. researchgate.netunivarsolutions.com

In modern chemistry, substituted benzoates are employed as key intermediates in the production of everything from photochemically active compounds to biologically active molecules like coenzyme Q. researchgate.netnih.gov The specific substituents on the benzoate ring direct the reactivity and define the properties of the resulting products. For example, the position of substituents can influence the regioselectivity of subsequent chemical transformations. Mechanistic studies have also highlighted the role of benzoate anions as nucleophiles or leaving groups in complex reaction cascades, such as in certain photoredox-catalyzed reactions. acs.org The ability to systematically modify the substitution pattern on the benzoate ring allows chemists to fine-tune the steric and electronic properties of intermediates to achieve desired synthetic outcomes. ncert.nic.in

Identification of Key Research Directions and Emerging Areas for Sodium 3-chloro-4-methylbenzoate Studies

While specific research on this compound is not extensively documented in mainstream literature, its chemical structure points toward several potential and emerging areas of investigation. Based on the known applications of related compounds, future research could logically progress in the following directions:

Agrochemical and Pharmaceutical Synthesis: Given that halogenated aromatic compounds often exhibit biological activity, a primary research direction would be the use of this compound as a precursor for novel herbicides, fungicides, or insecticides. Similarly, its role as an intermediate in the synthesis of new pharmaceutical agents is a strong possibility, building on the established use of halogenated benzoates in drug discovery. nih.gov

Materials Science: Substituted benzoates are used in the synthesis of polymers and liquid crystals. The specific substitution pattern of this compound could be exploited to create new materials with tailored thermal, optical, or electronic properties.

Mechanistic and Methodological Studies: The compound could serve as a model substrate in the development of new synthetic methodologies, particularly in cross-coupling reactions or C-H activation studies, where the electronic effects of the chloro and methyl substituents would be of academic interest.

Metabolic Pathway Inhibition: Research has shown that some methyl benzoate derivatives can act as inhibitors of key metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a target in cancer and malaria treatment. nih.gov Investigating whether this compound or its derivatives exhibit similar inhibitory effects could open new avenues in biochemical and medicinal research.

Chemical Data

Below are tables detailing the computed properties for the 3-chloro-4-methylbenzoate anion and its corresponding acid and methyl ester forms.

Table 1: Computed Properties of 3-Chloro-4-methylbenzoate Anion

| Property | Value | Source |

| Molecular Formula | C₈H₆ClO₂⁻ | PubChem nih.gov |

| Molecular Weight | 169.58 g/mol | PubChem nih.gov |

| IUPAC Name | 3-chloro-4-methylbenzoate | PubChem nih.gov |

| InChI Key | SDKUOEOJAXGCLU-UHFFFAOYSA-M | PubChem nih.gov |

Table 2: Physical and Chemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | IUPAC Name |

| 3-Chloro-4-methylbenzoic Acid | C₈H₇ClO₂ | 170.59 | 3.1 | 3-chloro-4-methylbenzoic acid nih.gov |

| Methyl 3-chloro-4-methylbenzoate | C₉H₉ClO₂ | 184.62 | 3.5 | methyl 3-chloro-4-methylbenzoate nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-chloro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2.Na/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMRQBJGDQQBOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015384 | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708942-15-7 | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708942157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-chloro-4-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Sodium 3 Chloro 4 Methylbenzoate

Advanced Strategies for the Synthesis of 3-chloro-4-methylbenzoic Acid and its Salts

The primary route to Sodium 3-chloro-4-methylbenzoate involves the synthesis of its parent acid, 3-chloro-4-methylbenzoic acid, followed by a neutralization reaction. A prevalent industrial method begins with p-toluic acid (4-methylbenzoic acid). This starting material is first converted to its more reactive acid chloride derivative, 4-methylbenzoyl chloride, typically by reacting it with thionyl chloride. prepchem.com

The key step is the nuclear chlorination of 4-methylbenzoyl chloride. This electrophilic aromatic substitution is typically performed using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction yields 3-chloro-4-methylbenzoyl chloride as the main product. stackexchange.com This intermediate can then be hydrolyzed to produce 3-chloro-4-methylbenzoic acid.

Finally, the synthesis of the sodium salt is achieved through a straightforward acid-base reaction. 3-chloro-4-methylbenzoic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent like water. This deprotonates the carboxylic acid, forming the sodium salt, this compound, which can then be isolated. sciencemadness.org

Alternative, though less direct, multi-step pathways can involve nitration, reduction, and diazotization reactions starting from different aromatic precursors. semanticscholar.org However, the direct chlorination of the 4-methylbenzoic acid framework is often preferred for its efficiency.

Investigation of Regioselective Chlorination Pathways and Derivative Formation

The regioselectivity of the chlorination step is critical for the successful synthesis of 3-chloro-4-methylbenzoic acid. The substitution pattern on the aromatic ring of the starting material, 4-methylbenzoyl chloride, dictates the position of the incoming chlorine atom. The two substituents, a methyl group (-CH₃) and an acyl chloride group (-COCl), exert competing electronic effects.

The methyl group is an activating, ortho-, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The acyl chloride group, conversely, is a deactivating, meta-director. In the case of 4-methylbenzoyl chloride, the para position is already occupied by the methyl group. The positions ortho to the methyl group are positions 3 and 5. The positions meta to the acyl chloride are also positions 3 and 5. Therefore, both groups direct the incoming chlorine to the same positions (3 and 5).

The reaction overwhelmingly favors the formation of the 3-chloro isomer over the 2-chloro isomer. stackexchange.com This high degree of regioselectivity is a key advantage of this synthetic pathway. Research based on patent literature for the chlorination of 4-methylbenzoic acid chloride demonstrates this selectivity quantitatively. A reaction performed at 50-55°C with a ferric chloride catalyst resulted in a product mixture containing 84.9% of the desired 3-chloro-4-methylbenzoyl chloride, with only 0.1% of the 2-chloro-4-methylbenzoyl chloride isomer being formed. stackexchange.com This highlights the effective electronic control over the chlorination pathway, leading to the desired derivative in high isomeric purity.

Optimization of Reaction Conditions for Enhanced Purity and Yield in Academic Synthesis

Maximizing the yield and purity of 3-chloro-4-methylbenzoic acid requires careful optimization of several reaction parameters. Academic and industrial studies have focused on variables such as temperature, catalyst loading, and reaction medium to achieve the best outcomes. scielo.br

A key optimization is conducting the chlorination reaction in a solvent-free medium. This approach avoids dilution, reduces side reactions, and simplifies the subsequent purification process. The choice and amount of catalyst are also crucial. Ferric chloride (FeCl₃) is an effective and readily available Lewis acid for this transformation.

| Parameter | Optimized Condition | Rationale | Impact on Yield/Purity | Citation |

| Reaction Medium | Solvent-free | Reduces side reactions, simplifies purification | Enhances purity | |

| Catalyst | Ferric Chloride (FeCl₃) | Effective and available Lewis acid | Promotes efficient chlorination | |

| Temperature | 80°C - 120°C | Balances reaction rate and side product formation | Prevents yield loss from by-products | |

| Chlorine Feed | ~1.0 mole equivalent | Maximizes monochlorination | Minimizes dichloro impurities | |

| Reported Yield | 70.4% | - | High conversion to product | |

| Reported Purity | 99.8% | - | Excellent product purity |

Exploration of Green Chemistry Principles in this compound Preparation

The synthesis of this compound can be evaluated through the lens of green chemistry, which seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.govpsu.edu Several principles of green chemistry are relevant to the established synthetic routes.

Catalysis (Principle 9): The use of a catalytic amount of ferric chloride (FeCl₃) is superior to using stoichiometric reagents, which would generate significantly more waste. acs.org Catalysts are used in small amounts and can facilitate a reaction many times. epa.gov

Safer Solvents and Auxiliaries (Principle 5): The industrially preferred solvent-free approach for the chlorination step is a significant green advantage. It eliminates solvent waste and the hazards associated with volatile organic compounds. nih.gov

Design for Energy Efficiency (Principle 6): While the reaction requires heating, optimizing the temperature to the lowest effective range (80-120°C) helps to minimize energy consumption compared to less efficient processes that might require higher temperatures. psu.edu

Prevention (Principle 1): By optimizing the reaction to be highly regioselective and minimize by-products, the process prevents the generation of difficult-to-separate waste, aligning with the primary principle of green chemistry. stackexchange.comsigmaaldrich.com

Further research could explore the use of even more benign catalysts or alternative energy sources like microwave irradiation to further enhance the green credentials of the synthesis.

Development of Novel Purification and Isolation Techniques for High-Purity Synthesis

Achieving high purity is essential for the applications of this compound and its parent acid. chemimpex.com A combination of purification techniques is often employed throughout the synthesis.

For the intermediate 3-chloro-4-methylbenzoyl chloride, vacuum distillation is a highly effective method for purification. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition and separating it from less volatile impurities and catalyst residues. prepchem.com

Once the acid, 3-chloro-4-methylbenzoic acid, is formed, recrystallization is a standard and powerful technique for achieving high purity. ma.edu This method relies on the difference in solubility of the acid and any remaining impurities in a given solvent at different temperatures. Water is often a suitable solvent for recrystallizing benzoic acid derivatives. ma.edugoogle.com The crude acid is dissolved in a minimum amount of hot solvent, and as the solution cools slowly, pure crystals of the acid form, leaving impurities behind in the solution. ma.edu The purified crystals can then be collected by filtration. ma.edu

Another powerful technique for purifying carboxylic acids is acid-base extraction. The impure acid can be dissolved in an organic solvent and washed with an aqueous basic solution (like sodium bicarbonate). The acid is deprotonated to its water-soluble sodium salt and moves to the aqueous layer, while non-acidic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. rsc.org

Detailed Chemical Reactivity and Strategic Derivatization of Sodium 3 Chloro 4 Methylbenzoate

Mechanistic Studies of Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of 3-chloro-4-methylbenzoate is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the carboxylate group. However, the substituents—a chloro group and a methyl group—direct incoming electrophiles to specific positions. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director.

In the case of nitration, a common EAS reaction, the reaction of methyl benzoate with nitric and sulfuric acids yields methyl 3-nitrobenzoate. aiinmr.comyoutube.com The formation of the nitronium ion (NO₂⁺) is a key step, which then acts as the electrophile. aiinmr.comyoutube.com The electron-withdrawing ester group directs the incoming nitro group to the meta position. aiinmr.com For 3-chloro-4-methylbenzoate, the directing effects of the existing substituents would compete. The position ortho to the methyl group and meta to the carboxylate (position 5) and the position ortho to both the chloro and methyl groups (position 2) are potential sites for substitution. The precise outcome would depend on the specific electrophile and reaction conditions.

The general mechanism for EAS involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.orgyoutube.com The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. libretexts.org

Exploration of Nucleophilic Displacement Reactions Involving the Chloro Group for Diversification

The chloro group on the aromatic ring of sodium 3-chloro-4-methylbenzoate is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups positioned ortho or para to the chlorine. In the case of 3-chloro-4-methylbenzoate, the carboxylate group is meta, providing only moderate activation.

Studies on related compounds, such as 2-chloro-4-nitrophenyl benzoates, demonstrate that nucleophilic displacement of the chloro group can be achieved with primary amines. koreascience.kr The reactions of these substrates with amines like hydrazine (B178648) have been shown to proceed via a stepwise mechanism. koreascience.kr The reactivity of the nucleophile plays a crucial role, with more basic amines generally exhibiting higher reaction rates. koreascience.kr For this compound, forcing conditions, such as high temperatures and the use of strong nucleophiles in a suitable solvent, would likely be necessary to facilitate the displacement of the chloro group.

The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity.

Tailored Modifications and Derivatizations at the Carboxylate Moiety

The carboxylate group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

One of the most common reactions is esterification. The corresponding methyl ester, methyl 3-chloro-4-methylbenzoate, can be synthesized from 3-chloro-4-methylbenzoic acid. nih.govtcichemicals.com This ester can then undergo further reactions. For instance, it can be converted to other esters via transesterification or hydrolyzed back to the carboxylic acid.

The carboxylate can also be converted into an amide by reaction with an amine in the presence of a coupling agent. This reaction is highly versatile, as a wide array of primary and secondary amines can be used to generate a library of amide derivatives.

Furthermore, the carboxylate can be reduced to the corresponding alcohol, (3-chloro-4-methylphenyl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then be used in subsequent synthetic steps, such as oxidation to the aldehyde or conversion to an alkyl halide.

Investigations into Palladium-Catalyzed Cross-Coupling and Carbonylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituted aromatic ring of this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. mdpi.com In the context of 3-chloro-4-methylbenzoate, the chloro group can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the benzoate ring. The general catalytic cycle for the Suzuki coupling involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), could also be employed to further diversify the 3-chloro-4-methylbenzoate scaffold. youtube.com

Carbonylation reactions, also often catalyzed by palladium, offer a route to introduce a carbonyl group. For instance, the palladium-catalyzed carbonylation of aryl halides in the presence of an alcohol can yield the corresponding ester. A related example is the synthesis of methyl 3-chloro-4-formylbenzoate from 4-bromo-2-chlorobenzaldehyde (B143073) using a palladium catalyst, carbon monoxide, and methanol. chemicalbook.com

Table 1: Examples of Palladium-Catalyzed Reactions for Derivatization

| Coupling Reaction | Coupling Partner | Resulting Linkage | Potential Product from 3-chloro-4-methylbenzoate |

| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | 3-Aryl-4-methylbenzoate |

| Heck | Alkene | C-C (Aryl-Vinyl) | 3-Vinyl-4-methylbenzoate |

| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | 3-Alkynyl-4-methylbenzoate |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | 3-(Amino)-4-methylbenzoate |

Studies on Stereoselective Transformations and Chiral Analogues of Benzoate Derivatives

The introduction of chirality into derivatives of this compound can be achieved through various synthetic strategies, leading to compounds with potential applications in asymmetric synthesis and medicinal chemistry.

One approach involves the use of chiral reagents or catalysts in reactions involving the substituents. For example, if the methyl group were to be functionalized, such as through a benzylic bromination followed by substitution, the use of a chiral nucleophile could introduce a stereocenter.

Alternatively, stereoselective transformations can be performed on derivatives of the carboxylate group. If the carboxylate is converted to a ketone, for instance, its asymmetric reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) would yield a chiral secondary alcohol.

The synthesis of chiral analogues can also be accomplished by coupling the benzoate with a chiral molecule. For example, in a palladium-catalyzed amination reaction, the use of a chiral amine would result in a chiral amide derivative. Similarly, esterification with a chiral alcohol would produce a chiral ester. While specific studies on stereoselective transformations of this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Advanced Theoretical and Computational Investigations of Sodium 3 Chloro 4 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of the 3-chloro-4-methylbenzoate anion. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are fundamental to the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between these two orbitals is a key indicator of the molecule's chemical stability and reactivity. vjst.vnjmchemsci.com For substituted benzoic acids, these parameters are significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. nih.govresearchgate.net

In the case of the 3-chloro-4-methylbenzoate anion, the chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, have opposing effects on the electronic structure. DFT calculations can precisely quantify these effects. For instance, studies on similar substituted benzoic acids have shown that electron-withdrawing groups tend to lower the energy of both the HOMO and LUMO, while electron-donating groups raise them. mdpi.com The interplay of these effects in the 3,4-substituted pattern determines the ultimate electronic properties and reactivity of the molecule.

Table 1: Representative Calculated Electronic Properties for a Substituted Benzoic Acid Derivative *

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative and based on DFT calculations for similar substituted benzoic acids. vjst.vnresearchgate.net The exact values for sodium 3-chloro-4-methylbenzoate would require specific calculations.

Molecular Dynamics Simulations to Model Intermolecular Interactions and Solid-State Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the structure of the solid state. nih.govresearchgate.net For an ionic compound like this compound, MD simulations can model the crystal lattice, revealing how the sodium cations and the 3-chloro-4-methylbenzoate anions are arranged and interact with each other. researchgate.netnih.gov

MD simulations can also be used to study the behavior of the salt in solution, modeling how the ions dissociate and interact with solvent molecules. acs.org This is particularly important for understanding its solubility and behavior in different environments. The simulations can track the movement of each atom, providing a dynamic picture of the solvation process and the interactions between the benzoate (B1203000) anion, sodium cation, and solvent molecules. acs.orgnih.gov

Computational Prediction and Validation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and kinetics of a reaction. nih.govnih.govrowansci.com

For the 3-chloro-4-methylbenzoate anion, several types of reactions can be computationally investigated. For example, electrophilic aromatic substitution on the benzene ring is a common reaction for benzoic acid derivatives. patsnap.com The chlorine and methyl substituents direct incoming electrophiles to specific positions on the ring. Theoretical calculations can determine the activation energies for substitution at each possible site, thus predicting the regioselectivity of the reaction. acs.org

Furthermore, reactions involving the carboxylate group, such as esterification or amide formation, can be modeled. Transition state theory, combined with computational methods, allows for the calculation of reaction rate constants, providing a quantitative understanding of the reaction kinetics. nih.govrsc.org These theoretical predictions can then be validated through experimental studies.

Table 2: Representative Calculated Activation Energies for a Reaction of a Substituted Benzoic Acid *

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Intermediate 1 | 15.2 |

| Formation of Transition State 2 | 25.8 |

| Formation of Product | -5.4 (exothermic) |

Note: These values are illustrative and based on computational studies of reactions involving benzoic acid derivatives. nih.govacs.org The actual values for a specific reaction of this compound would need to be calculated.

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models are invaluable for establishing quantitative structure-reactivity relationships (QSRR). nih.gov These models correlate the structural and electronic properties of a series of related compounds with their chemical reactivity. nih.gov For substituted benzoic acids, QSRR studies can elucidate how different substituents influence properties like acidity or reaction rates. mdpi.com

In the case of this compound, the electronic effects of the chloro and methyl groups are key determinants of its reactivity. The Hammett equation is a classic example of a QSRR, which relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of its substituents. Computational chemistry can provide the necessary parameters, such as calculated charge distributions or orbital energies, to build sophisticated QSRR models. mdpi.com

These models can then be used to predict the reactivity of novel, yet-to-be-synthesized derivatives of 3-chloro-4-methylbenzoic acid, guiding the design of new molecules with desired properties.

Theoretical Basis for Spectroscopic Signatures and Their Interpretation for Novel Derivatives

Computational methods provide a powerful means to predict and interpret the spectroscopic signatures of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govstevens.edu For this compound, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in its IR spectrum. researchgate.net This allows for the assignment of each peak to a specific molecular motion, such as the stretching or bending of particular bonds.

Similarly, computational chemistry can predict the chemical shifts in the NMR spectrum. nih.gov By calculating the magnetic shielding around each nucleus in the molecule, the corresponding chemical shifts can be estimated. This is particularly useful for complex molecules where the assignment of NMR signals can be challenging.

These theoretical predictions are not only crucial for confirming the structure of newly synthesized compounds but also for understanding how the spectroscopic signatures of novel derivatives would change based on their structure. This predictive capability is a significant asset in the design and characterization of new materials.

Emerging Applications of Sodium 3 Chloro 4 Methylbenzoate in Materials Science and Catalysis Research

Utilization as a Monomer or Precursor in the Synthesis of Functional Polymer Materials

The chemical architecture of 3-chloro-4-methylbenzoic acid makes it a versatile building block for the creation of specialty polymers. chemimpex.com It is recognized as a key intermediate in the production of polymers designed for applications such as coatings and adhesives, where enhanced durability and environmental resistance are desirable properties. chemimpex.com The incorporation of this monomer into polymer chains, typically through polycondensation or esterification reactions, can impart specific functionalities.

The presence of both a halogen atom and a hydrocarbon group on the benzene (B151609) ring allows for the fine-tuning of polymer properties. The chlorine atom can influence the material's flame retardancy and electronic characteristics, while the methyl group can affect its solubility and thermal behavior. Although its role as a polymer precursor is established, ongoing research continues to explore the synthesis of novel functional polymers derived from this compound to achieve specific performance characteristics for advanced applications. chemimpex.com

Role in the Design and Preparation of Chiral Stationary Phases for Separation Science

A significant and well-documented application of 3-chloro-4-methylbenzoate derivatives lies in the field of enantioselective chromatography. Specifically, cellulose (B213188) and chitin (B13524) derivatives functionalized with 3-chloro-4-methylphenyl groups are used to create highly effective chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). eijppr.comnih.gov These CSPs are instrumental in the separation of racemic mixtures, a critical process in the pharmaceutical industry for ensuring the safety and efficacy of drugs. nih.gov

One of the most prominent examples is cellulose tris(3-chloro-4-methylphenylcarbamate), which serves as a chiral selector. eijppr.comnih.gov When coated onto a silica (B1680970) support, this derivative creates a stationary phase capable of distinguishing between enantiomers. The chiral recognition mechanism is based on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the CSP and the analyte. eijppr.com The specific substitution pattern on the phenylcarbamate is crucial for the enantioselectivity of the CSP. nih.gov Research has highlighted the success of these CSPs in resolving a variety of chiral compounds. nih.govnih.gov

Interactive Data Table: Performance of 3-chloro-4-methylbenzoate Derived CSPs

| Chiral Stationary Phase Derivative | Application | Compound Separated | Resolution (Rs) | Separation Factor (α) |

| Chitin tris(3-chloro-4-methylphenylcarbamate) | Enantioseparation of a pharmaceutical | Tadalafil | 4.72 | 2.15 |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Enantioseparation of chiral sulfoxides | Various sulfoxides | - | High |

Data sourced from references nih.govnih.gov. Note: Specific Rs and α values for sulfoxides were not provided in the source material, but were described as "very high".

Investigation as a Ligand Precursor or Co-catalyst in Organic Transformations

The potential of sodium 3-chloro-4-methylbenzoate as a precursor for ligands or as a co-catalyst in organic reactions is a growing area of scientific inquiry. The carboxylate functional group is capable of coordinating with metal ions, which opens up the possibility of synthesizing novel metal-organic frameworks (MOFs) or coordination complexes with catalytic properties. nih.govbrandeis.edu

The electronic nature of the aromatic ring, influenced by the opposing effects of the electron-withdrawing chlorine atom and the electron-donating methyl group, could play a role in modulating the activity of a catalytic metal center. While the compound is known as a versatile synthetic intermediate, its direct application as a ligand or co-catalyst is not yet extensively documented. chemimpex.com Future studies may focus on designing and synthesizing catalysts from this precursor for use in a range of organic transformations, such as cross-coupling or oxidation reactions.

Application in Advanced Adsorption Studies and Separation Technologies

Beyond its use in chromatography, derivatives of 3-chloro-4-methylbenzoic acid are being applied in other advanced separation technologies. For instance, CSPs based on cellulose tris(4-chloro-3-methylphenylcarbamate) have been used for the enantioselective extraction of racemates directly from solution. nih.gov This technique offers a potential pathway for the large-scale purification of enantiomers.

Furthermore, the molecular structure of 3-chloro-4-methylbenzoic acid makes it an excellent candidate for the synthesis of Metal-Organic Frameworks (MOFs). nih.govbrandeis.edu These materials are characterized by their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. In a MOF architecture, the carboxylate group of the molecule would act as a linker between metal nodes. The chloro and methyl groups would line the pores of the framework, potentially creating a specific chemical environment for selective adsorption.

Exploration in Electrochemical Materials and Energy Storage Research

The application of this compound in the field of electrochemical materials and energy storage is an area that is beginning to be explored. The electrochemical behavior of functionalized aromatic compounds can be exploited in various energy-related applications.

The redox properties of the molecule, which would be influenced by the chloro and carboxylate groups, are of primary interest for its potential use in energy storage systems. For example, it could be investigated as a component of an organic-based electrolyte or as a redox-active material for organic batteries. Another avenue of research could involve the electropolymerization of this or related monomers to create conductive polymers with tailored properties. However, significant research is still needed to determine the viability and potential advantages of using this compound in these electrochemical applications.

Environmental Transformation and Degradation Mechanisms of Chlorinated Benzoate Compounds

Mechanistic Studies of Photolytic Degradation Pathways for Substituted Benzoates

The photolytic degradation of substituted benzoates in aqueous environments is primarily driven by the action of sunlight. This process involves the generation of highly reactive species, such as hydroxyl radicals (·OH), which are powerful oxidants capable of breaking down complex organic molecules. wikipedia.org Advanced Oxidation Processes (AOPs), which often utilize UV light in combination with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃), serve as models for understanding these environmental pathways. wikipedia.orgmdpi.com

In these systems, UV radiation leads to the cleavage of the oxidant, producing hydroxyl radicals. These radicals can attack the aromatic ring of the benzoate (B1203000) molecule, leading to a cascade of reactions. The process typically involves hydroxylation of the aromatic ring, followed by ring cleavage. This ultimately breaks down the benzoate structure into smaller, simpler inorganic molecules. wikipedia.org The efficiency and specific pathway of photolytic degradation can be influenced by factors such as water chemistry, the presence of other organic matter, and the intensity of solar radiation.

Biochemical Pathways and Enzymatic Mechanisms of Biodegradation in Model Systems

Microorganisms have evolved diverse and sophisticated enzymatic systems to degrade chlorinated aromatic compounds like Sodium 3-chloro-4-methylbenzoate. The biodegradation of these substances can occur under both aerobic and anaerobic conditions, often serving as a carbon and energy source for various bacterial strains. arizona.eduresearchgate.net

Under aerobic conditions, the primary mechanism involves the action of dioxygenase enzymes. arizona.eduethz.ch For chlorinated benzoates, a key initial step is the conversion of the substrate into a substituted catechol. jbarbiomed.com For instance, the degradation of 3-chlorobenzoate (B1228886) (3-CBA) often proceeds through the chlorocatechol ortho-cleavage pathway. nih.govnih.gov This involves the following steps:

Dioxygenation: A benzoate dioxygenase enzyme introduces two hydroxyl groups onto the aromatic ring, typically removing the carboxyl group and the chlorine atom to form a catechol derivative.

Ring Cleavage: A catechol dioxygenase then cleaves the aromatic ring. This can occur via an ortho (intradiol) or meta (extradiol) cleavage pathway, breaking the bond between or adjacent to the hydroxyl groups, respectively. jbarbiomed.comnih.gov

Further Metabolism: The resulting aliphatic intermediates, such as maleylacetate (B1240894) and chloro-cis,cis-muconate, are further metabolized through pathways like the β-ketoadipate pathway, eventually leading to intermediates of central metabolism like succinyl-CoA and acetyl-CoA. ethz.chnih.gov

Numerous bacterial genera, including Pseudomonas, Caballeronia, Paraburkholderia, and Cupriavidus, have been identified as capable of degrading chlorobenzoates. jbarbiomed.comnih.gov Some bacteria possess specific gene clusters, such as cbe and tfd genes, that encode the necessary enzymes for the chlorocatechol pathway. nih.gov

Under anaerobic conditions, a different strategy known as reductive dechlorination is often employed. In this process, the chlorine substituent is removed from the aromatic ring and replaced with a hydrogen atom, with the chlorobenzoate acting as an electron acceptor. arizona.edu For example, the bacterium Desulfomonile tiedjei is known to reductively dechlorinate 3-chlorobenzoate to benzoate, which can then be mineralized by other members of the microbial community. arizona.edu

Table 1: Microorganisms and Enzymes in Chlorobenzoate Biodegradation

| Microorganism Genus/Species | Key Enzyme/Pathway | Degradation Condition | Substrate Example | Key Intermediates | Reference |

|---|---|---|---|---|---|

| Caballeronia, Paraburkholderia, Cupriavidus | Chlorocatechol ortho-cleavage pathway (cbe, tfd genes) | Aerobic | 3-Chlorobenzoate | Chloro-cis,cis-muconate, Maleylacetate | nih.govnih.gov |

| Pseudomonas sp. | Meta-cleavage pathway | Aerobic | Substituted Benzoates | Catechol ring-fission products | nih.gov |

| Desulfomonile tiedjei | Reductive dechlorination | Anaerobic | 3-Chlorobenzoate | Benzoate | arizona.edu |

| Magnetospirillum sp. | 4-methylbenzoyl-CoA pathway | Anaerobic | 4-Methylbenzoate | 4-methylcyclohex-1,5-diene-1-carboxylate | nih.gov |

| Aeromonas hydrophila | Dioxygenase | Aerobic | 3-Chlorobenzoate | Not specified | jbarbiomed.com |

Advanced Oxidation Processes for the Transformation of Benzoate Analogs

Advanced Oxidation Processes (AOPs) are engineered systems designed to rapidly degrade recalcitrant organic pollutants, including chlorinated benzoates, in water. nih.gov These technologies are characterized by the in-situ generation of extremely reactive and non-selective hydroxyl radicals (·OH). wikipedia.orgnih.gov Several AOPs have proven effective for the transformation of benzoate analogs.

Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. mdpi.com

Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency is enhanced with UV light in the photo-Fenton process. wikipedia.orgmdpi.com

Ozonation: Ozone (O₃), a powerful oxidant itself, can also be combined with UV light or hydrogen peroxide to increase the production of hydroxyl radicals. wikipedia.org

Heterogeneous Photocatalysis: This method typically uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. mdpi.comresearchgate.net

These processes effectively transform benzoate analogs by attacking the aromatic ring, leading to hydroxylation, decarboxylation, and eventual ring opening. The ultimate goal is complete mineralization, converting the organic compound into carbon dioxide, water, and inorganic ions like chloride. wikipedia.org

Table 2: Comparison of Advanced Oxidation Processes for Organic Pollutant Degradation

| AOP Method | Primary Oxidant(s) | Energy/Catalyst | Primary Reactive Species | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | Hydrogen Peroxide (H₂O₂) | UV Light | Hydroxyl Radical (·OH) | mdpi.com |

| Fenton | Hydrogen Peroxide (H₂O₂) | Iron (Fe²⁺) ions | Hydroxyl Radical (·OH) | wikipedia.orgnih.gov |

| Photo-Fenton | Hydrogen Peroxide (H₂O₂) | Iron (Fe²⁺) ions, UV Light | Hydroxyl Radical (·OH) | wikipedia.orgmdpi.com |

| Ozone-based | Ozone (O₃) | UV Light or H₂O₂ | Ozone, Hydroxyl Radical (·OH) | wikipedia.org |

| Heterogeneous Photocatalysis | Oxygen | Titanium Dioxide (TiO₂), UV Light | Hydroxyl Radical (·OH), Superoxide Radical (O₂⁻) | researchgate.net |

Investigation of Abiotic Degradation Routes in Simulated Environmental Matrices

Beyond light- and microbe-driven processes, chlorinated benzoates can undergo abiotic (non-biological) degradation in environmental matrices like soil and groundwater. These transformations are often slower but can contribute to the natural attenuation of the compounds over time.

A key abiotic process is the reaction with naturally occurring minerals. navy.mil Iron-bearing minerals, such as magnetite (Fe₃O₄) and iron sulfides (e.g., mackinawite, FeS), can act as reductants in anoxic environments. navy.mil In these reductive pathways, the mineral surface can facilitate the transfer of electrons to the chlorinated benzoate molecule. This can lead to reductive dechlorination, where the chlorine atom is removed from the aromatic ring. This process is analogous to the initial step of anaerobic biodegradation but occurs without direct enzymatic catalysis. The reactivity and degradation rates are highly dependent on the type of mineral, groundwater pH, temperature, and the specific structure of the chlorinated compound. navy.mil While research often focuses on chlorinated solvents like tetrachloroethene (PCE), the principles of reductive degradation by iron minerals are applicable to other chlorinated aromatic compounds.

Sophisticated Analytical Methodologies for Characterizing Sodium 3 Chloro 4 Methylbenzoate and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of Sodium 3-chloro-4-methylbenzoate. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can unequivocally confirm the molecular formula of the analyte and its derivatives. The molecular formula for 3-chloro-4-methylbenzoic acid is C₈H₇ClO₂ nih.gov. For its sodium salt, the formula is C₈H₆ClNaO₂ chemscene.com.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates molecular structure by analyzing fragmentation patterns. For the parent acid, 3-chloro-4-methylbenzoic acid, common techniques include Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation in GC-MS provides a structural fingerprint; for instance, the mass spectrum of the parent acid shows a prominent molecular ion peak at m/z 170, with other significant fragments at m/z 153 and 125 nih.gov. Soft ionization techniques like Electrospray Ionization (ESI) are also employed, particularly for analyzing the sodium salt and other derivatives in solution. For example, ESI-MS analysis of a related compound, 3-chlorobenzoic acid, shows a protonated molecular ion [M+H]⁺ at m/z 156 rsc.org.

Furthermore, advanced derivatization strategies can be used to enhance detection sensitivity and chromatographic performance in complex matrices. A novel method using 3-(chlorosulfonyl)benzoic acid has been developed for derivatizing related classes of molecules, enabling sensitive analysis by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) nih.gov. Such techniques are valuable for reaction monitoring, allowing for the precise tracking of reactants, intermediates, and products.

| Compound/Fragment | Formula | Calculated Monoisotopic Mass (Da) | Technique | Observed m/z | Reference |

| 3-chloro-4-methylbenzoic acid | C₈H₇ClO₂ | 170.0135 | GC-MS | 170 | nih.gov |

| Fragment 1 | C₈H₄ClO | 151.9951 | GC-MS | 153 (as [M-OH]) | nih.gov |

| Fragment 2 | C₇H₄Cl | 123.9978 | GC-MS | 125 (as [M-COOH]) | nih.gov |

| This compound | C₈H₆ClNaO₂ | 192.00 | ESI-MS | N/A | chemscene.com |

| Methyl 3-chloro-4-methylbenzoate | C₉H₉ClO₂ | 184.0291 | MS | N/A | nih.gov |

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For substituted benzoic acids, the chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents mit.edu. In the case of 3-chloro-4-methylbenzoate, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) help in assigning these signals unambiguously mit.edudocbrown.info. The methyl group would appear as a singlet, typically in the range of 2.3-2.5 ppm.

Advanced NMR studies can also involve computational methods, such as Density Functional Theory (DFT) calculations, to predict chemical shifts and aid in the interpretation of complex spectra, especially where experimental data deviates from expectations nih.gov. Furthermore, NMR can be used to study dynamic processes, such as the self-association of benzoic acid derivatives in different solvents through hydrogen bonding or other weak interactions acs.org. While specific spectral data for this compound is not publicly available, data from the closely related 3-chlorobenzoic acid provides a useful reference.

| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity/Assignment | Reference |

| ¹H | 3-chlorobenzoic acid | DMSO-d₆ | 13.27 | s, 1H (COOH) | rsc.org |

| ¹H | 3-chlorobenzoic acid | DMSO-d₆ | 7.86-7.88 | m, 2H | rsc.org |

| ¹H | 3-chlorobenzoic acid | DMSO-d₆ | 7.61-7.64 | m, 1H | rsc.org |

| ¹H | 3-chlorobenzoic acid | DMSO-d₆ | 7.48 | t, 1H | rsc.org |

| ¹³C | 3-chlorobenzoic acid | DMSO-d₆ | 166.11 | C=O | rsc.org |

| ¹³C | 3-chlorobenzoic acid | DMSO-d₆ | 133.46, 132.92, 131.32, 129.68, 128.08, 127.08 | Aromatic Carbons | rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Reaction Progression Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic molecular "fingerprint" based on the vibrational modes of a molecule's functional groups mdpi.comyoutube.com. These techniques are rapid, non-destructive, and highly effective for identifying compounds and monitoring the progress of chemical reactions.

For this compound, the FT-IR and Raman spectra are dominated by vibrations associated with the carboxylate group, the substituted benzene ring, and the methyl group. The symmetric and asymmetric stretching vibrations of the carboxylate anion (COO⁻) are particularly diagnostic and differ significantly from the C=O and O-H stretching bands of the parent carboxylic acid. Studies on related metal benzoates show that these carboxylate bands are sensitive to the nature of the metal cation and its coordination environment ub.edunih.gov. Other key bands include aromatic C-H and C=C stretching, C-H bending of the methyl group, and the C-Cl stretching vibration.

Both FT-IR and Raman spectra have been documented for the parent 3-chloro-4-methylbenzoic acid and its methyl ester derivative nih.govnih.gov. Computational DFT methods are often used in conjunction with experimental work to achieve precise vibrational assignments, as demonstrated in studies of closely related isomers like 4-methyl-3-nitrobenzoic acid researchgate.net.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric Stretch | Carboxylate (COO⁻) | 1550 - 1610 | FT-IR, Raman |

| Symmetric Stretch | Carboxylate (COO⁻) | 1360 - 1450 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | FT-IR, Raman |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |

| C-H Bend/Stretch | Methyl (CH₃) | 2850 - 2960, 1375 - 1450 | FT-IR, Raman |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | FT-IR, Raman |

Single-Crystal and Powder X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal XRD provides precise bond lengths, bond angles, and details of intermolecular interactions, while Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and assess sample purity suniv.ac.in.

For this compound, a single-crystal XRD study would reveal the coordination geometry of the sodium cation, the conformation of the benzoate (B1203000) anion, and the packing of molecules in the crystal lattice. Research on the co-crystallization of benzoic acid with sodium benzoate has shown that sodium cations can be coordinated by both the carboxylate anion and the carboxylic acid of a neutral benzoic acid molecule to satisfy their coordination requirements, often forming polymeric chains or other supramolecular structures rsc.org. Similar interactions would be expected to govern the crystal structure of this compound.

PXRD is valuable for routine characterization, providing a unique diffraction pattern that serves as a fingerprint for the crystalline solid ub.edu. It can be used to distinguish between different polymorphic forms, which may have different physical properties, and to monitor solid-state transformations. While a specific crystal structure for this compound is not reported in the search results, the methodologies applied to related benzoate salts and complexes are directly applicable ub.edumdpi.com.

Advanced Chromatographic Techniques (e.g., Nano-LC, CEC, GC) for Purity Assessment and Enantioseparation Research

Advanced chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby ensuring accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

For non-volatile and ionic compounds like this compound, HPLC is the preferred technique. The separation can be optimized by selecting appropriate stationary phases and mobile phase conditions. The use of advanced column technologies, such as core-shell mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, can provide unique selectivity for separating polar compounds like benzoic acids zodiaclifesciences.com.

For volatile derivatives like the parent acid or its esters, high-resolution capillary GC offers exceptional separation efficiency, capable of resolving closely related positional isomers vurup.sk. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification acs.org. Furthermore, specialized chiral chromatography is employed in enantioseparation research. For instance, GC with a chiral column has been successfully used to separate enantiomeric isomers of related epoxyquinoid derivatives, a technique that would be applicable if chiral derivatives of 3-chloro-4-methylbenzoate were synthesized acs.org. Thin Layer Chromatography (TLC) is also a simple and effective technique for monitoring reaction progress and performing a preliminary separation of components in a mixture rsc.org.

| Technique | Stationary Phase/Column | Application | Analytes | Reference |

| HPLC | Core-shell Mixed-Mode (Coresep 100) | Purity Assessment | Benzoic acid and other polar compounds | zodiaclifesciences.com |

| GC-MS | Chiral Column | Enantioseparation | Enantiomeric isomers of biosynthetic products | acs.org |

| Capillary GC | Liquid Crystal Phase | Isomer Separation | Positional isomers of hydrocarbons | vurup.sk |

| TLC | Silica (B1680970) Gel | Separation Monitoring | Benzoic acid, p-toluidine, naphthalene | rsc.org |

Interdisciplinary Research Perspectives and Future Trajectories for Sodium 3 Chloro 4 Methylbenzoate

Integration with Supramolecular Chemistry and Self-Assembly Research

The molecular structure of sodium 3-chloro-4-methylbenzoate, featuring a substituted benzene (B151609) ring, lends itself to intriguing investigations within supramolecular chemistry. The study of non-covalent interactions is central to this field, and benzoate (B1203000) derivatives are known to participate in various self-assembly processes.

Research into the co-crystallization of benzoic acid with its sodium salt, sodium benzoate, reveals the significance of stoichiometry in the formation of crystalline structures. rsc.orgresearchgate.net These studies demonstrate that a specific ratio of the acid and its salt can lead to the formation of unique co-crystals with distinct structural properties. rsc.orgresearchgate.net The coordination of both the benzoate and benzoic acid moieties satisfies the cation's coordination needs, leading to the formation of one-dimensional tapes in a distorted hexagonal arrangement. rsc.org This principle of co-crystallization can be extended to substituted benzoates like this compound, where the chloro and methyl groups can further influence the packing and intermolecular interactions, such as π-π stacking. researchgate.net The self-association of benzoic acid derivatives in various solvents is influenced by the substituents on the benzene ring, which can lead to the formation of hydrogen-bonded dimers or other associates. ucl.ac.uk

The amphiphilic character of benzoate molecules can also lead to microphase separation, a phenomenon of interest in the creation of structured materials. researchgate.net The study of homologous series of benzoate derivatives has shown that even slight modifications, such as the length of an alkyl chain, can significantly impact their liquid crystal behavior. derpharmachemica.com This highlights the potential for designing novel materials with specific mesogenic properties by strategically modifying the benzoate framework.

Contributions to Sustainable Chemistry and Resource Efficiency Initiatives

The principles of green chemistry and resource efficiency are increasingly important in chemical synthesis. The use of water as a solvent and the development of metal-free catalytic systems are key areas of focus.

Recent advancements have demonstrated the synthesis of 2-substituted benzothiazoles, important heterocyclic compounds, using environmentally benign methods. mdpi.comrsc.org One approach involves the use of N-halosuccinimides and quaternary ammonium (B1175870) halides in a non-halogenated solvent under mild conditions, avoiding the need for heat or metal catalysts. mdpi.com Another efficient, one-step synthesis of benzothiazole-2-thiols and related compounds utilizes cyclization in water, offering excellent yields and short reaction times without the need for metals or ligands. rsc.org These green approaches can be adapted for the synthesis of various substituted benzothiazoles, potentially utilizing intermediates derived from this compound.

Furthermore, photochemical reactions of aryl benzoates in micellar solutions, a sustainable and confined environment, have been studied to control product selectivity. conicet.gov.arnih.gov The use of micelles as microreactors can lead to high selectivity in the formation of desired products, such as hydroxybenzophenone derivatives. conicet.gov.ar This approach minimizes the use of traditional organic solvents and enhances the efficiency of the reaction. The insights gained from these studies can be applied to photochemical transformations involving this compound, contributing to more sustainable synthetic routes.

Role as a Key Intermediate in the Synthesis of Agrochemical and Pharmaceutical Building Blocks

Substituted benzoic acids and their salts are valuable intermediates in the synthesis of a wide range of biologically active molecules, including those used in agriculture and medicine. chemimpex.comnih.gov

In Agrochemicals: 3-Chloro-4-methylbenzoic acid is a key component in the production of herbicides and fungicides. chemimpex.com For instance, 3-chloro-2-methylaniline, a crucial intermediate for quinolinecarboxylic acid herbicides, can be synthesized from precursors related to the title compound. google.com The specific substitution pattern of 3-chloro-4-methylbenzoic acid enhances its reactivity, making it a valuable building block for developing effective crop protection agents. chemimpex.com

In Pharmaceuticals: The benzoate scaffold is present in numerous pharmaceutical compounds. Research has shown that substituted 3-benzoic acid derivatives can act as inhibitors of enzymes like dihydrofolate reductase from M. tuberculosis (MtDHFR), a potential target for new anti-tuberculosis drugs. uef.fi Similarly, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov These studies highlight the potential for designing novel therapeutic agents by modifying the benzoic acid framework. The specific chloro and methyl substituents on this compound could influence the biological activity and selectivity of such derivatives.

The biogenesis of benzoic acids from natural sources is also a significant area of research, as they are precursors to a variety of natural products with medicinal properties. tu-braunschweig.de

Potential in the Development of Advanced Chemical Sensors and Probes

The development of fluorescent probes for detecting specific analytes is a rapidly growing area of research. Benzoate and benzothiazole (B30560) derivatives have shown significant promise in this field due to their favorable photophysical properties. nih.govresearchgate.netresearchgate.net

Benzothiazole derivatives, which can be synthesized from intermediates related to this compound, are being investigated as fluorescent probes for various applications. nih.govresearchgate.netnih.gov These compounds can exhibit properties like large Stokes shifts, high quantum yields, and bright emissions, making them suitable for bioimaging. researchgate.net For example, novel benzothiazole derivatives have been successfully used to detect β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov Theoretical studies on substituted benzothiazole-based probes have also been conducted to understand and enhance their fluorescence properties for detecting specific analytes like hydrazine (B178648). nih.gov

The core structure of these probes can be modified to tune their sensitivity and selectivity for different targets. The introduction of a push-pull electronic system in benzothiazole fluorophores can regulate their optical properties. researchgate.net The specific substituents on the benzoate ring of this compound could be strategically utilized in the design of new fluorescent probes with tailored characteristics for sensing various chemical and biological species.

Collaborative Research Endeavors in Emerging Fields Utilizing Benzoate Frameworks

The versatility of the benzoate framework fosters interdisciplinary research, bringing together chemists, biologists, and materials scientists to explore its potential in emerging fields.

The study of metal-organic frameworks (MOFs) is one such area where benzoate ligands play a crucial role. Research on the reaction of benzoate with cationic inorganic materials has led to the discovery of layered MOFs with interesting properties. nih.gov These materials can exhibit basic character, suggesting potential applications in catalysis. nih.gov The specific structure of this compound could be used to create novel MOFs with tailored pore sizes and functionalities.

Furthermore, the development of new synthetic methodologies, such as the use of urea-benzoic acid functionalized magnetic nanoparticles as heterogeneous catalysts, demonstrates the integration of different chemical concepts. nih.gov These catalysts have been successfully applied in the synthesis of complex organic molecules under green reaction conditions. nih.gov

The study of substituted benzoic acids also extends to understanding their role in biological systems and developing new therapeutic strategies. uef.finih.govunivie.ac.at Collaborative efforts are essential to fully explore the potential of compounds like this compound, from fundamental studies of their chemical properties to their application in advanced materials and medicine.

Interactive Data Table: Properties of 3-Chloro-4-methylbenzoic Acid

| Property | Value | Source |

| CAS Number | 5162-82-3 | calpaclab.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C8H7ClO2 | nih.gov |

| Molecular Weight | 170.59 g/mol | nih.gov |

| Appearance | White to Yellow to Brown Crystal - Powder | sigmaaldrich.com |

| Boiling Point | 105-107 °C (at 6.5 Torr) | chemicalbook.com |

| Purity | ≥97% | sigmaaldrich.com |

| IUPAC Name | 3-chloro-4-methylbenzoic acid | sigmaaldrich.com |

| Synonyms | 3-chloro-p-toluic acid, p-toluic acid, 3-chloro, benzoic acid, 3-chloro-4-methyl | fishersci.ca |

Q & A

Q. What are the standard synthetic routes for Sodium 3-chloro-4-methylbenzoate in laboratory settings?

this compound can be synthesized via a two-step process:

- Step 1 : Chlorination of 4-methylbenzoic acid derivatives using chlorine gas and a Lewis acid catalyst (e.g., AlCl₃) to introduce the chlorine substituent at the 3-position.

- Step 2 : Esterification of the resulting 3-chloro-4-methylbenzoic acid with methanol or ethanol, followed by saponification using sodium hydroxide to yield the sodium salt. Key considerations include controlling reaction temperature to avoid over-chlorination and ensuring anhydrous conditions during esterification .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity.

- IR Spectroscopy : Identification of carboxylate (COO⁻) and C-Cl stretches.

- Mass Spectrometry : High-resolution MS for molecular ion verification.

- X-ray Crystallography : SHELXL refinement for precise structural determination, particularly to resolve steric effects from the chloro and methyl groups .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Over-chlorination : Minimized by using stoichiometric chlorine and monitoring reaction progress via TLC.

- Ester Hydrolysis : Avoided by maintaining anhydrous conditions during esterification.

- Byproduct Formation : Column chromatography (hexane/EtOAc gradients) is effective for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions in NMR or IR data may arise from impurities or solvent effects. Recommended steps:

- Repurification : Use preparative HPLC or recrystallization.

- 2D NMR Techniques : COSY, HSQC, and NOESY to confirm connectivity and substituent orientation.

- Cross-Validation : Compare with computational simulations (e.g., DFT-based NMR predictions) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenge : Poor crystal growth due to ionic character and hygroscopicity.

- Solution : Use mixed-solvent systems (e.g., water/ethanol) and slow evaporation. For refinement, employ SHELXL with high-resolution data to model disorder or thermal motion .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

- The chloro group (electron-withdrawing) activates the ring toward electrophilic substitution at the meta position, while the methyl group (electron-donating) directs reactivity to the para position.

- Methodology : Kinetic studies under varying pH and temperature conditions, complemented by DFT calculations to map electron density distributions .

Methodological Guidance Tables

Q. Table 1: Optimization of Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Chlorination Temperature | 0–5°C | Prevents over-chlorination |

| Esterification Catalyst | H₂SO₄ (conc.) | Maximizes ester yield (~85%) |

| Saponification Time | 4–6 hours (reflux) | Ensures complete hydrolysis |

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Expected Signal(s) |

|---|---|

| ¹H NMR (D₂O) | δ 2.35 (s, CH₃), δ 7.45–7.70 (m, aromatic) |

| IR (KBr) | 1680 cm⁻¹ (COO⁻), 750 cm⁻¹ (C-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.